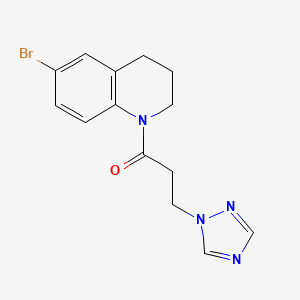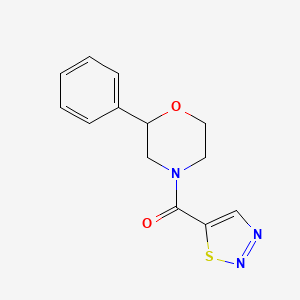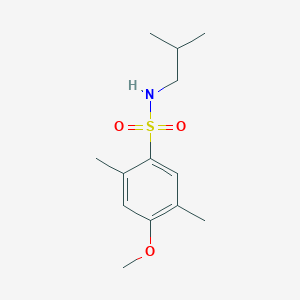![molecular formula C10H10N6O2 B7530312 N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide, also known as CCT244747, is a small molecule inhibitor that has been developed for cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide involves the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival. By inhibiting MELK, N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of human embryonic stem cells, which could have implications for regenerative medicine. It has also been shown to inhibit the growth of malaria parasites, which could have implications for the treatment of malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide in lab experiments is its specificity for MELK. This allows researchers to study the role of MELK in cancer and other diseases. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide. One direction is to further study its efficacy in different types of cancer and to develop combination therapies that could enhance its anti-cancer properties. Another direction is to study its effects on other diseases, such as malaria and neurodegenerative diseases. Finally, researchers could explore the potential of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide as a tool for studying the role of MELK in various biological processes.
Métodos De Síntesis
The synthesis of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide involves a multi-step process that starts with the reaction of 3-nitroaniline with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. The final step involves the reaction of the hydrazide with triazole carboxylic acid to form the desired compound.
Propiedades
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-10(18)14-7-3-1-2-6(4-7)13-9(17)8-5-12-16-15-8/h1-5H,(H,13,17)(H3,11,14,18)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDXUQIIHNRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)
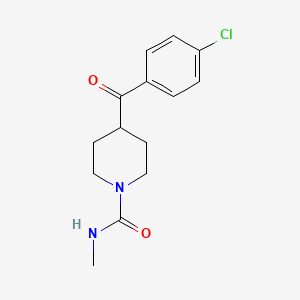
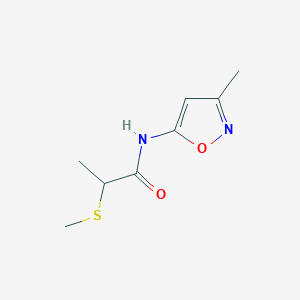
![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)
